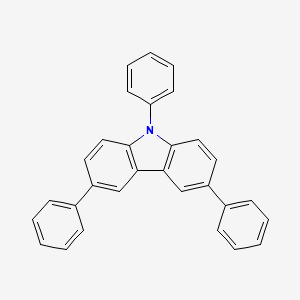

9H-Carbazole, 3,6,9-triphenyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

9H-Carbazole, 3,6,9-triphenyl-, also known as Tris-PCz, is a compound with a tri-carbazole back-boned structure joined at the 3 and 6 positions . The highly-conjugated carbazoles make Tris-PCz electron-rich, which is widely used as a hole-transport layer material in TADF-OLED devices .

Synthesis Analysis

The synthesis of 9H-Carbazole, 3,6,9-triphenyl- involves complex chemical reactions. For instance, copper (II) complexes of 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone (Cu-CCPTSC) have been synthesized and characterized . Another study involved introducing a pyridine group into the core structure as an electron-withdrawing unit and varying the substitution position of tercarbazole (TCz) .Molecular Structure Analysis

The molecular formula of 9H-Carbazole, 3,6,9-triphenyl- is C54H35N3 . It is a complex organic compound with a unique structure that contributes to its properties and applications.Chemical Reactions Analysis

The chemical reactions involving 9H-Carbazole, 3,6,9-triphenyl- are complex and varied. For example, it has been found that the electric field-induced reorientation of heterocycles modulates charge transport, and trapping/detrapping of charges in localized states within the bulk of the polymer .Physical and Chemical Properties Analysis

9H-Carbazole, 3,6,9-triphenyl- exhibits good thermal stability with high glass transition temperatures . The incorporation of the carbazole heterocycle, as a functional charge carrier transporting unit attached to a saturated polymethacrylamide backbone by a flexible alkyl chain, facilitates resistive switching by the applied voltage .Orientations Futures

The future of 9H-Carbazole, 3,6,9-triphenyl- lies in its potential applications in optoelectronic devices. The structural adaptability of the carbazole with the 3,6-substitution makes it an outstanding candidate for integration into polymers and also possesses improved stability and triplet energy . The role of intramolecular charge transfer (ICT) was highlighted by donor–acceptor architectures with tailoring energy levels to extract their advantageous physicochemical characteristics and optimized performances .

Propriétés

IUPAC Name |

3,6,9-triphenylcarbazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H21N/c1-4-10-22(11-5-1)24-16-18-29-27(20-24)28-21-25(23-12-6-2-7-13-23)17-19-30(28)31(29)26-14-8-3-9-15-26/h1-21H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXWYFQBRDBHKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC=CC=C5)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H21N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454476 |

Source

|

| Record name | 9H-Carbazole, 3,6,9-triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215502-76-4 |

Source

|

| Record name | 9H-Carbazole, 3,6,9-triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methoxy-9H-pyrido[3,4-b]indole](/img/structure/B1609680.png)

![(4S,6S)-N-ethyl-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-amine](/img/structure/B1609695.png)